molecular formula C5H2Cl3NOS2 B14584973 4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione CAS No. 61300-14-9

4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione

Cat. No.: B14584973
CAS No.: 61300-14-9
M. Wt: 262.6 g/mol
InChI Key: PKOAGDKWFHJPEQ-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chlorine, hydroxyl, and sulfanyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of hydroxyl and sulfanyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Safety measures are also essential due to the handling of reactive and potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the sulfanyl group to a thiol.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6-Trichloro-2-hydroxypyridine: Similar structure but lacks the sulfanyl group.

    4,5,6-Trichloro-3-thiopyridine: Similar structure but lacks the hydroxyl group.

    2,3,5-Trichloropyridine: Similar structure but lacks both hydroxyl and sulfanyl groups.

Uniqueness

4,5,6-Trichloro-1-hydroxy-3-sulfanylpyridine-2(1H)-thione is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61300-14-9

Molecular Formula

C5H2Cl3NOS2

Molecular Weight

262.6 g/mol

IUPAC Name

4,5,6-trichloro-1-hydroxy-3-sulfanylpyridine-2-thione

InChI

InChI=1S/C5H2Cl3NOS2/c6-1-2(7)4(8)9(10)5(12)3(1)11/h10-11H

InChI Key

PKOAGDKWFHJPEQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N(C1=S)O)Cl)Cl)Cl)S

Origin of Product

United States

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